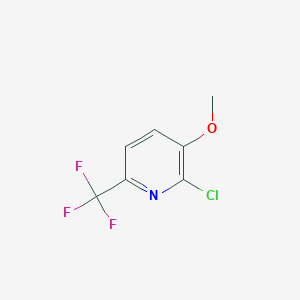

2-Chlor-3-methoxy-6-(trifluormethyl)pyridin

Übersicht

Beschreibung

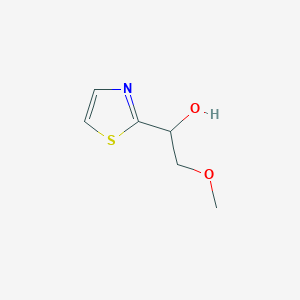

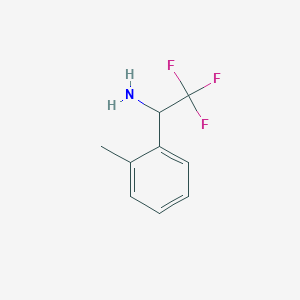

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

2-Chlor-3-methoxy-6-(trifluormethyl)pyridin: ist ein wichtiges strukturelles Motiv bei der Synthese von Agrochemikalien. Die Trifluormethylpyridin (TFMP)-Derivate, einschließlich dieser Verbindung, werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die Einführung von TFMP-Derivaten wie Fluazifop-butyl markierte den Beginn ihres Einsatzes im Agrochemikalienmarkt, und seitdem wurden über 20 neue TFMP-haltige Agrochemikalien benannt .

Pharmazeutische Entwicklung

Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt. Die Derivate dieser Verbindung wurden in pharmazeutische Produkte integriert, wobei fünf solcher Produkte die Marktzulassung erhalten haben. Darüber hinaus befinden sich viele Kandidaten derzeit in klinischen Studien. Die biologischen Aktivitäten dieser Derivate werden den einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridin-Molekül zugeschrieben .

Veterinärmedizin

In der Veterinärmedizin wurden zwei Produkte mit dem TFMP-Molekül zur Verwendung zugelassen. Die Derivate der Verbindung werden hinsichtlich ihres Potenzials zur Behandlung verschiedener Erkrankungen bei Tieren untersucht, was die Vielseitigkeit von TFMP-Derivaten in der Human- und Veterinärmedizin zeigt .

Synthese von fluorierten organischen Chemikalien

Die Entwicklung von fluorierten organischen Chemikalien ist ein wachsendes Forschungsfeld, wobei mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide fluoriert sind. Verbindungen wie This compound spielen eine bedeutende Rolle in diesem Fortschritt, da etwa 40 % aller fluorhaltigen Pestizide auf dem Markt eine Trifluormethylgruppe enthalten .

Von der FDA zugelassene Medikamente

Die Trifluormethylgruppe, ein Bestandteil von This compound, findet sich in mehreren von der FDA zugelassenen Medikamenten. In den letzten 20 Jahren wurden 19 von der FDA zugelassene Medikamente entwickelt, die die Trifluormethylgruppe als eines ihrer Pharmakophore aufweisen. Dies unterstreicht die Bedeutung der Verbindung bei der Synthese und Anwendung von Medikamenten für verschiedene Krankheiten und Störungen .

Zwischenprodukt für die chemische Synthese

This compound: kann als Zwischenprodukt bei der Herstellung komplexer Moleküle verwendet werden. Beispielsweise kann es an der Synthese von 5,5′-Bis(trifluormethyl)-2,2′-Bipyridin durch modifizierte Ullmann-Reaktionen beteiligt sein. Dies zeigt seine Rolle als Baustein bei der Synthese komplexerer chemischer Strukturen .

Wirkmechanismus

Target of Action

It’s known that trifluoromethylpyridine derivatives are widely used in the synthesis of agrochemicals and pharmaceuticals . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives are often used as intermediates in the synthesis of complex molecules, suggesting that they may be involved in various biochemical pathways depending on the final product.

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can often enhance its metabolic stability, lipophilicity, and bioavailability .

Result of Action

It’s known that trifluoromethylpyridine derivatives often exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that they may have significant effects at the molecular and cellular level.

Action Environment

It’s known that the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

Biochemische Analyse

Biochemical Properties

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of new chemical bonds or the modification of existing ones. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Additionally, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage, disruption of metabolic processes, or induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is transported and distributed through interactions with specific transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake and distribution within different cell types .

Subcellular Localization

The subcellular localization of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Eigenschaften

IUPAC Name |

2-chloro-3-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYYYYRJKKWLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

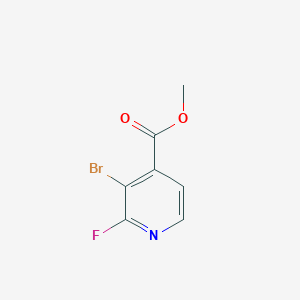

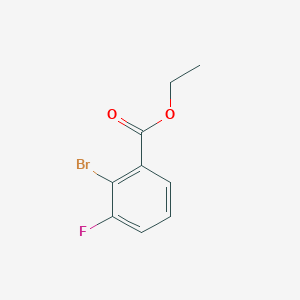

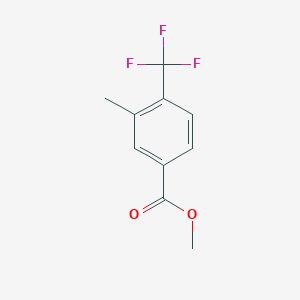

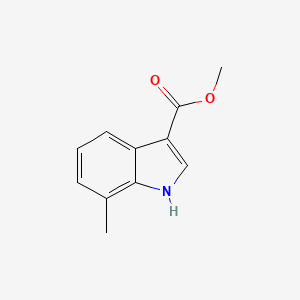

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

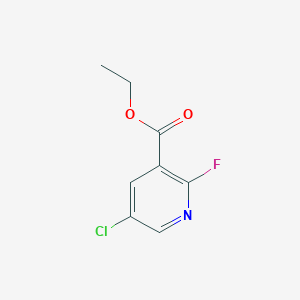

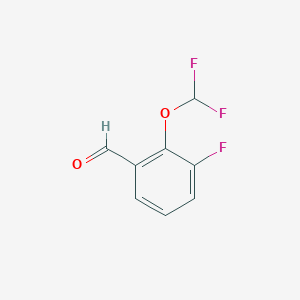

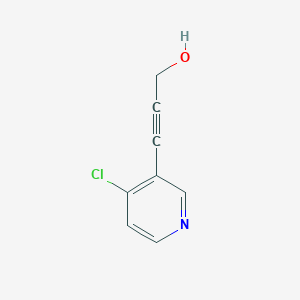

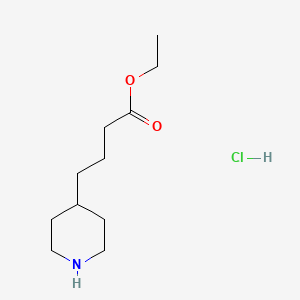

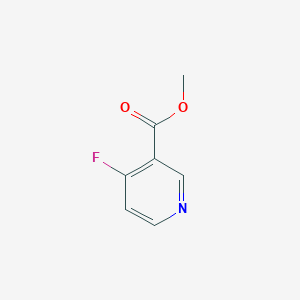

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)

![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)

![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)